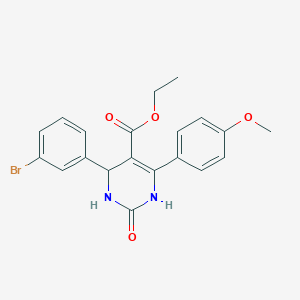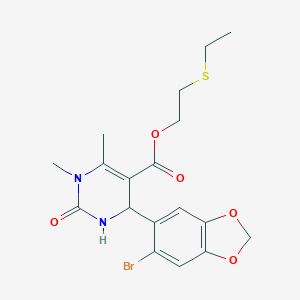![molecular formula C24H16Cl2O6S2 B420679 4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is a sulfur-containing organic compound. It is a biphenyl derivative with two sulfonyl groups attached to chlorophenyl rings. This compound is useful in organic synthesis and serves as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4,4’-dihydroxybiphenyl under basic conditions to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with other proteins and pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the biphenyl moiety.
4,4’-Dihydroxybiphenyl: Similar biphenyl structure but lacks the sulfonyl groups.
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Very similar structure but with slight variations in the positioning of sulfonyl groups
Uniqueness
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is unique due to its combination of biphenyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C24H16Cl2O6S2 |
|---|---|
Molecular Weight |
535.4g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)sulfonyloxyphenyl]phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C24H16Cl2O6S2/c25-19-5-13-23(14-6-19)33(27,28)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-34(29,30)24-15-7-20(26)8-16-24/h1-16H |
InChI Key |
UDXPZIPXQOSTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


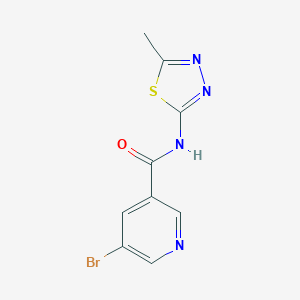
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B420600.png)
![4-bromobenzaldehyde (5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B420602.png)
![(4E)-4-[(4-bromophenyl)imino]pentan-2-one](/img/structure/B420603.png)

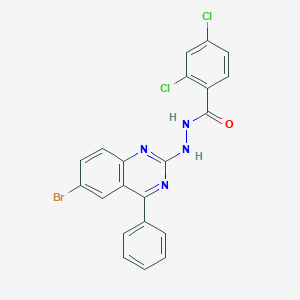
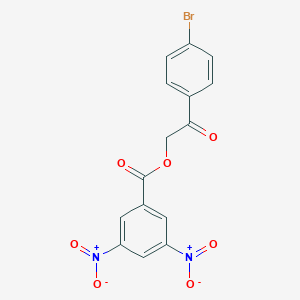
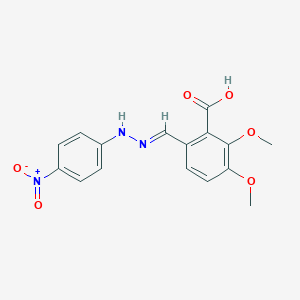
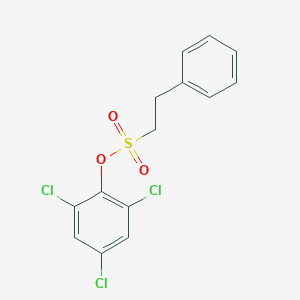
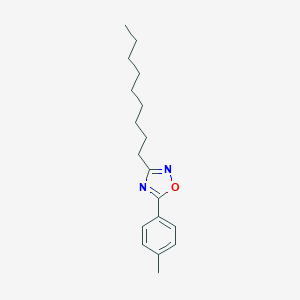
![5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B420615.png)
![N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(2-methoxyphenyl)amine](/img/structure/B420616.png)
